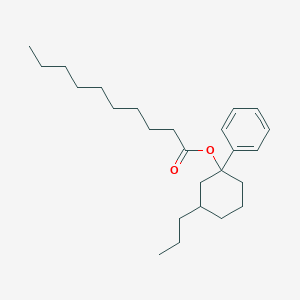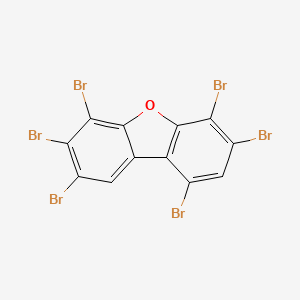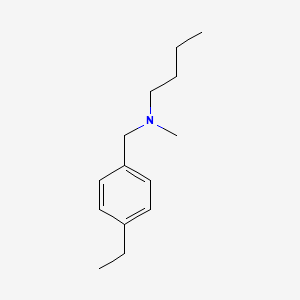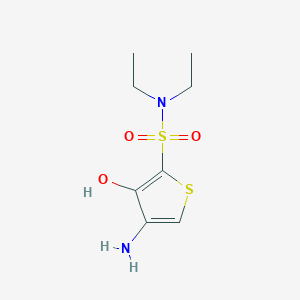![molecular formula C16H22N2O5S2 B14229534 5-[3-(tert-Butyldisulfanyl)prop-1-yn-1-yl]-2'-deoxyuridine CAS No. 725735-91-1](/img/structure/B14229534.png)
5-[3-(tert-Butyldisulfanyl)prop-1-yn-1-yl]-2'-deoxyuridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[3-(tert-Butyldisulfanyl)prop-1-yn-1-yl]-2’-deoxyuridine is a chemical compound that belongs to the class of nucleoside analogs. This compound is characterized by the presence of a tert-butyl disulfide group attached to a propynyl chain, which is further linked to the 2’-deoxyuridine moiety. Nucleoside analogs are often used in medicinal chemistry due to their potential therapeutic applications, particularly in antiviral and anticancer treatments.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(tert-Butyldisulfanyl)prop-1-yn-1-yl]-2’-deoxyuridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Propynyl Intermediate: The synthesis begins with the preparation of a propynyl intermediate. This is achieved by reacting propargyl alcohol with tert-butyl disulfide in the presence of a base such as sodium hydride.
Coupling with 2’-Deoxyuridine: The propynyl intermediate is then coupled with 2’-deoxyuridine using a palladium-catalyzed cross-coupling reaction. This step requires the use of a palladium catalyst, a ligand, and a base to facilitate the coupling reaction.
Purification: The final product is purified using chromatographic techniques to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of 5-[3-(tert-Butyldisulfanyl)prop-1-yn-1-yl]-2’-deoxyuridine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and the process is often automated to improve efficiency. Industrial production may also involve additional steps for the isolation and purification of the compound to meet regulatory standards.
Analyse Des Réactions Chimiques
Types of Reactions
5-[3-(tert-Butyldisulfanyl)prop-1-yn-1-yl]-2’-deoxyuridine can undergo various chemical reactions, including:
Oxidation: The disulfide group can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The propynyl group can participate in nucleophilic substitution reactions, where the alkyne moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as DTT and TCEP are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-[3-(tert-Butyldisulfanyl)prop-1-yn-1-yl]-2’-deoxyuridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a nucleoside analog in antiviral and anticancer research.
Medicine: Investigated for its therapeutic potential in treating viral infections and cancer.
Industry: Utilized in the development of new pharmaceuticals and chemical probes.
Mécanisme D'action
The mechanism of action of 5-[3-(tert-Butyldisulfanyl)prop-1-yn-1-yl]-2’-deoxyuridine involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. The compound targets specific enzymes involved in nucleic acid metabolism, such as DNA polymerases and reverse transcriptases, leading to the inhibition of viral replication or cancer cell proliferation. The disulfide group may also contribute to the compound’s activity by forming reactive intermediates that can further disrupt cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Ethynyl-2’-deoxyuridine: Another nucleoside analog with an ethynyl group instead of a propynyl group.
5-Iodo-2’-deoxyuridine: Contains an iodine atom at the 5-position instead of a disulfide group.
5-Bromo-2’-deoxyuridine: Similar structure with a bromine atom at the 5-position.
Uniqueness
5-[3-(tert-Butyldisulfanyl)prop-1-yn-1-yl]-2’-deoxyuridine is unique due to the presence of the tert-butyl disulfide group, which imparts distinct chemical properties and reactivity. This structural feature allows for specific interactions with biological targets and can enhance the compound’s stability and efficacy in therapeutic applications.
Propriétés
Numéro CAS |
725735-91-1 |
|---|---|
Formule moléculaire |
C16H22N2O5S2 |
Poids moléculaire |
386.5 g/mol |
Nom IUPAC |
5-[3-(tert-butyldisulfanyl)prop-1-ynyl]-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C16H22N2O5S2/c1-16(2,3)25-24-6-4-5-10-8-18(15(22)17-14(10)21)13-7-11(20)12(9-19)23-13/h8,11-13,19-20H,6-7,9H2,1-3H3,(H,17,21,22)/t11-,12+,13+/m0/s1 |
Clé InChI |
VIGNGTFGIZJMMQ-YNEHKIRRSA-N |
SMILES isomérique |
CC(C)(C)SSCC#CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O |
SMILES canonique |
CC(C)(C)SSCC#CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Benzene, [3-[(4-methyl-2,3-pentadienyl)oxy]-1-propynyl]-](/img/structure/B14229463.png)

![5-(Difluoromethylidene)-1,3,3-trimethyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B14229472.png)

![1-N-(4-chlorophenyl)-4-hydroxy-2-N-[4-(3-oxomorpholin-4-yl)phenyl]pyrrolidine-1,2-dicarboxamide](/img/structure/B14229477.png)
![[(2,5-Dimethylcyclopenta-2,4-dien-1-ylidene)methyl]benzene](/img/structure/B14229480.png)

![2-{[(2R)-2-Phenylbutan-2-yl]sulfanyl}-1,3-benzothiazole](/img/structure/B14229489.png)
![tert-Butyl{2-[(2S,3S)-3-ethynyloxiran-2-yl]ethoxy}diphenylsilane](/img/structure/B14229491.png)

